2,5-Bis(trifluoromethyl)benzylamine
Overview
Description
2,5-Bis(trifluoromethyl)benzylamine is a primary amine compound characterized by a benzene ring substituted with two trifluoromethyl groups at the 2 and 5 positions, and a benzylamine group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)benzylamine typically involves the reaction of 2,5-bis(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted benzylamines, nitrobenzylamines, and other functionalized derivatives .
Scientific Research Applications
2,5-Bis(trifluoromethyl)benzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoromethyl)benzylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The benzylamine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)benzylamine
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Comparison: 2,5-Bis(trifluoromethyl)benzylamine is unique due to the specific positioning of the trifluoromethyl groups, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and distinct reactivity patterns, making it a valuable compound in various research applications .
Properties
IUPAC Name |
[2,5-bis(trifluoromethyl)phenyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16/h1-3H,4,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPBPVAFNHXNFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CN)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268048 | |
Record name | 2,5-Bis(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501268048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771582-21-9 | |
Record name | 2,5-Bis(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771582-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Bis(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501268048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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